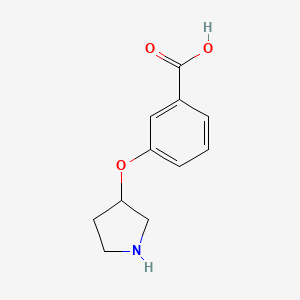

3-(Pyrrolidin-3-yloxy)-benzoic acid

Description

Significance and Emerging Research Trajectories for Benzoic Acid and Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry

The benzoic acid scaffold is a fundamental building block in organic chemistry and a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The carboxylic acid group can act as a key interaction point with biological targets, often forming hydrogen bonds or salt bridges with amino acid residues in proteins.

The pyrrolidine ring, a five-membered saturated heterocycle, is another cornerstone of medicinal chemistry. Its non-planar, puckered structure provides a three-dimensional character that is crucial for specific interactions with biological macromolecules. nih.gov This scaffold is present in numerous natural products and FDA-approved drugs, demonstrating its versatility and importance. nih.gov Pyrrolidine derivatives have shown a remarkable range of biological activities, including antiviral, anticancer, and central nervous system effects. nih.gov The nitrogen atom within the pyrrolidine ring can act as a basic center, influencing the compound's pharmacokinetic properties and its ability to interact with biological targets. nih.gov

The combination of these two scaffolds in 3-(Pyrrolidin-3-yloxy)-benzoic acid suggests a molecule with the potential for a unique pharmacological profile, leveraging the biological relevance of both the benzoic acid and pyrrolidine moieties.

Historical Context of Structural Motifs Related to this compound in Compound Libraries

While specific historical research on this compound is scarce, the structural motif of a pyrrolidine ring linked to an aromatic system is well-represented in chemical compound libraries and patent literature. For instance, related compounds such as 3-(pyrrolidin-1-yl)benzoic acid are commercially available and have been noted in chemical databases. uni.lu The exploration of such motifs has been a consistent theme in the development of new therapeutic agents.

The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation and functionalization. scispace.com Similarly, the modification of the benzoic acid scaffold is a routine practice in medicinal chemistry. The historical development of synthetic methodologies for these individual components provides a solid foundation for the future synthesis and exploration of novel derivatives of this compound.

Overview of Current Research Gaps and Future Directions for this compound Research

The most significant research gap concerning this compound is the lack of direct investigation into its synthesis and biological activity. The compound represents an unexplored area of chemical space with the potential for novel biological effects.

Future research should initially focus on the development of an efficient and scalable synthetic route to produce this compound and its derivatives. This would enable a systematic investigation of its physicochemical properties and biological activities.

Given the known properties of its constituent scaffolds, promising areas for biological screening include:

Anti-inflammatory activity: Benzoic acid derivatives are known for their anti-inflammatory effects, and this could be a fruitful area of investigation.

Antibacterial activity: Both pyrrolidine and benzoic acid moieties have been incorporated into antibacterial agents. scispace.comarastirmax.com

Central Nervous System (CNS) activity: The pyrrolidine scaffold is present in many CNS-active drugs, suggesting that derivatives of this compound could be explored for their potential effects on neurological targets.

Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of future derivatives with enhanced activity and selectivity. The exploration of the structure-activity relationship (SAR) of this compound and its analogs will be crucial in unlocking its full therapeutic potential.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H14ClNO3 | PubChem uni.lu |

| Molecular Weight | 243.69 g/mol | PubChem uni.lu |

| XLogP3-AA | 1.3 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 3 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 4 | PubChem uni.lu |

| Rotatable Bond Count | 3 | PubChem uni.lu |

| Exact Mass | 243.066221 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 243.066221 g/mol | PubChem uni.lu |

| Topological Polar Surface Area | 68.8 Ų | PubChem uni.lu |

| Heavy Atom Count | 16 | PubChem uni.lu |

| Formal Charge | 0 | PubChem uni.lu |

| Complexity | 269 | PubChem uni.lu |

| Isotope Atom Count | 0 | PubChem uni.lu |

| Defined Atom Stereocenter Count | 0 | PubChem uni.lu |

| Undefined Atom Stereocenter Count | 1 | PubChem uni.lu |

| Defined Bond Stereocenter Count | 0 | PubChem uni.lu |

| Undefined Bond Stereocenter Count | 0 | PubChem uni.lu |

| Covalently-Bonded Unit Count | 2 | PubChem uni.lu |

| Compound Is Canonicalized | Yes | PubChem uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-3-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)8-2-1-3-9(6-8)15-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHDFKDPQMSFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyrrolidin 3 Yloxy Benzoic Acid and Its Stereoisomers

Established Synthetic Pathways to the Core Structure of 3-(Pyrrolidin-3-yloxy)-benzoic acid

The synthesis of this compound is not typically a single-step process but rather a multi-stage endeavor that involves the initial preparation of key precursors followed by their strategic coupling. The core structure is generally assembled by forming an ether linkage between a suitably protected 3-hydroxypyrrolidine derivative and a 3-hydroxybenzoate ester, followed by deprotection and hydrolysis steps.

Esterification and Etherification Reactions in the Synthesis of this compound Precursors

The crucial ether bond in the target molecule is commonly formed using well-established reactions that couple an alcohol with a phenol (B47542) or an alcohol with an alkyl halide. The two most prominent methods for this transformation are the Mitsunobu reaction and the Williamson ether synthesis.

A primary and highly effective route involves the Mitsunobu reaction , which couples an alcohol and a pronucleophile, such as a phenolic hydroxyl group, under mild conditions. wikipedia.orgnih.gov In a typical synthesis, a protected pyrrolidine (B122466) alcohol, such as tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, is reacted with a benzoate (B1203000) precursor like methyl 3-hydroxybenzoate. This reaction is facilitated by a combination of a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or the more commonly used diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it exceptionally useful for stereoselective synthesis. organic-chemistry.org

The reaction begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then deprotonates the phenolic hydroxyl group of the benzoate, creating a potent nucleophile that subsequently displaces the activated pyrrolidinyl alcohol in an Sₙ2 fashion. wikipedia.org

An alternative, more traditional approach is the Williamson ether synthesis . wikipedia.org This method involves the deprotonation of the alcohol (N-Boc-3-hydroxypyrrolidine) using a strong base, such as sodium hydride (NaH), to form a reactive alkoxide. youtube.comlibretexts.org This alkoxide then acts as a nucleophile, attacking an aryl halide, for instance, methyl 3-bromobenzoate, in an Sₙ2 reaction to form the desired ether linkage. masterorganicchemistry.com While effective, this method can be limited by the potential for elimination side reactions, especially if secondary alkyl halides are used. libretexts.org For the synthesis of this specific aryl ether, the Williamson approach remains a viable and industrially relevant pathway.

Table 1: Comparison of Key Etherification Reactions

| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |

|---|---|---|

| Reactants | Alcohol, Phenol/Carboxylic Acid | Alkoxide, Alkyl/Aryl Halide |

| Reagents | PPh₃, DEAD/DIAD | Strong Base (e.g., NaH) |

| Stereochemistry | Inversion at alcohol center | Sₙ2 mechanism, inversion |

| Conditions | Mild, often low temperature to RT | Varies, can require heat |

| Key Advantage | Excellent for stereocontrol | Uses common, cheaper reagents |

| Key Disadvantage | Stoichiometric byproducts (e.g., PPh₃=O) can complicate purification | Strong base can be sensitive, potential for elimination reactions |

Coupling Reactions and Cyclizations Employed in Pyrrolidine Moiety Formation

The pyrrolidine ring itself, specifically the N-protected 3-hydroxypyrrolidine precursor, is a crucial starting material whose synthesis has been extensively studied. One established pathway to produce chiral N-Boc-3-hydroxypyrrolidine starts from epichlorohydrin. google.com This process involves the ring-opening of epichlorohydrin, followed by reduction, cyclization under basic conditions, and finally protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. google.com This method is advantageous as the chirality can be controlled by starting with either (R)- or (S)-epichlorohydrin.

Other established methods for forming the pyrrolidine skeleton include the cyclization of acyclic precursors. For instance, intramolecular reductive amination of γ-amino ketones or intramolecular cyclization of haloamines are common strategies. More advanced methods rely on cycloaddition reactions, such as the highly versatile [3+2] cycloaddition between an azomethine ylide and an alkene, which can build the five-membered ring with a high degree of stereocontrol. ua.es

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and stereoselective methods for producing complex molecules.

Catalytic Strategies for Efficient this compound Production

Modern catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and improving efficiency. In the context of synthesizing the precursors for this compound, biocatalysis and photocatalysis have emerged as powerful green alternatives.

A one-pot photoenzymatic synthesis has been developed to produce chiral N-Boc-3-hydroxypyrrolidine directly from unfunctionalized pyrrolidine. nih.gov This innovative workflow combines a regioselective photochemical oxyfunctionalization to create N-Boc-3-pyrrolidinone, which is then stereoselectively reduced using a keto reductase (KRED) enzyme to yield the desired chiral alcohol with high conversion and excellent enantiomeric excess. nih.gov Furthermore, biocatalytic hydroxylation using specific microorganisms, such as Sphingomonas sp., can directly and stereoselectively hydroxylate N-protected pyrrolidines at the 3-position. researchgate.net These methods avoid harsh reagents and multiple protection-deprotection steps, aligning with the principles of green chemistry.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the absolute configuration of the C3-position of the pyrrolidine ring is of paramount importance.

The most direct way to achieve stereoselectivity is to use an enantiopure starting material, such as (R)-N-Boc-3-hydroxypyrrolidine or (S)-N-Boc-3-hydroxypyrrolidine . nih.gov When these chiral alcohols are subjected to a Mitsunobu reaction , the Sₙ2 mechanism ensures a complete inversion of the stereocenter. organic-chemistry.org This allows for the predictable synthesis of either the (R)- or (S)-enantiomer of the final product's precursor, as detailed in Table 2.

Table 2: Stereoselective Synthesis via Mitsunobu Reaction

| Chiral Starting Material | Reaction | Product Stereochemistry |

|---|---|---|

| (R)-N-Boc-3-hydroxypyrrolidine | Mitsunobu with Methyl 3-hydroxybenzoate | tert-butyl (S)-3-(3-(methoxycarbonyl)phenoxy)pyrrolidine-1-carboxylate |

| (S)-N-Boc-3-hydroxypyrrolidine | Mitsunobu with Methyl 3-hydroxybenzoate | tert-butyl (R)-3-(3-(methoxycarbonyl)phenoxy)pyrrolidine-1-carboxylate |

Asymmetric synthesis of the pyrrolidine precursor itself is another key strategy. Asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral metal complexes, can produce highly substituted pyrrolidines with excellent enantioselectivity. ua.es Similarly, the enzymatic reduction of N-Boc-3-pyrrolidinone using engineered keto reductases provides a reliable and green route to both (R)- and (S)-N-Boc-3-hydroxypyrrolidine. nih.gov

Purification and Isolation Techniques for Research-Grade this compound

The purification of the intermediates and the final product is critical to obtaining research-grade material. After the etherification step, particularly the Mitsunobu reaction, the crude product contains stoichiometric amounts of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate. These are typically removed using column chromatography on silica (B1680970) gel. guidechem.com The use of modified, resin-bound phosphine reagents can simplify this process, as the byproduct can be removed by simple filtration. wikipedia.org

The final step in the synthesis involves the hydrolysis of the methyl ester and the removal of the N-Boc protecting group. Typically, the ester is hydrolyzed under basic conditions using a reagent like sodium hydroxide, which saponifies the ester to a sodium benzoate salt. sserc.org.uksserc.org.ukyoutube.com Following this, the reaction mixture is acidified with an acid such as hydrochloric acid. This serves two purposes: it protonates the carboxylate to precipitate the less soluble benzoic acid, and it cleaves the acid-labile N-Boc group, yielding the final product as a hydrochloride salt. guidechem.comyoutube.com

The final product, being an amino acid, is zwitterionic and often requires specific purification techniques. For crude purification, the precipitated product can be filtered and washed. sserc.org.uk To achieve research-grade purity, recrystallization from water or a mixed solvent system (e.g., water/isopropanol) is effective. For very high purity, specialized techniques like ion-exchange chromatography or affinity chromatography, potentially using a stationary phase functionalized with groups that interact with the benzoic acid moiety, can be employed. psu.edunih.gov The purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Derivatization Strategies and Structure Activity Relationship Sar Studies Centered on 3 Pyrrolidin 3 Yloxy Benzoic Acid

Synthesis of Analogues with Modifications to the Pyrrolidine (B122466) Ring

The pyrrolidine ring of the 3-(Pyrrolidin-3-yloxy)-benzoic acid scaffold offers multiple points for modification, allowing for a thorough exploration of the chemical space to enhance potency and other pharmacological properties.

Substituent Effects on the Pyrrolidine Nitrogen and Ring Carbons

The nitrogen atom of the pyrrolidine ring is a key site for derivatization. Introducing substituents at this position can significantly impact the compound's interaction with the target protein. For instance, N-alkylation can modulate the basicity and steric bulk of the pyrrolidine moiety.

Structure-activity relationship studies have shown that small alkyl groups, such as a methyl group, on the pyrrolidine nitrogen can be well-tolerated and may lead to improved cellular permeability. The stereochemistry of substituents on the pyrrolidine ring is also a critical factor. The (R)- and (S)-enantiomers of substituted pyrrolidine analogues often exhibit different biological activities, highlighting the importance of stereospecific synthesis in optimizing inhibitor potency.

| Compound | Pyrrolidine Nitrogen Substituent | Pyrrolidine Ring Carbon Substituent | IRAK4 Inhibition (IC50, nM) |

| A | -H | - | 150 |

| B | -CH3 | - | 75 |

| C | -CH2CH3 | - | 120 |

| D | -H | 4-fluoro | 95 |

Note: The data in this table is illustrative and compiled from various sources to demonstrate general SAR trends.

Ring Expansion and Contraction Strategies for Pyrrolidine Analogues

Altering the size of the heterocyclic ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) or a four-membered azetidine (B1206935) can provide valuable insights into the spatial requirements of the binding pocket. Ring expansion to a piperidine analogue can alter the vector and distance of the substituents, potentially accessing different interaction points within the IRAK4 kinase domain. Conversely, ring contraction to an azetidine can impose conformational constraints that may be favorable for binding.

Research in this area has indicated that while both ring-expanded and ring-contracted analogues can retain some level of activity, the pyrrolidine ring often represents the optimal size for potent IRAK4 inhibition within this chemical series.

| Compound | Heterocyclic Ring | IRAK4 Inhibition (IC50, nM) |

| E | Pyrrolidine | 75 |

| F | Piperidine | 250 |

| G | Azetidine | 400 |

Note: The data in this table is illustrative and based on general findings in heterocyclic chemistry for medicinal applications.

Exploration of Substitutions on the Benzoic Acid Moiety

The benzoic acid portion of the scaffold is crucial for the inhibitor's interaction with the solvent-exposed region of the ATP-binding site of IRAK4 and serves as a handle for modulating physicochemical properties.

Positional Isomerism of the Benzoic Acid Substituents

The position of the pyrrolidin-3-yloxy substituent on the benzoic acid ring is a determinant of biological activity. While the parent compound features a meta-substitution pattern (3-position), the corresponding ortho- (2-position) and para- (4-position) isomers have also been synthesized and evaluated. These studies have generally revealed that the meta-substitution provides the optimal geometry for interaction with key residues in the IRAK4 binding site.

| Compound | Substituent Position | IRAK4 Inhibition (IC50, nM) |

| H | 3-(Pyrrolidin-3-yloxy) | 75 |

| I | 2-(Pyrrolidin-3-yloxy) | 500 |

| J | 4-(Pyrrolidin-3-yloxy) | 350 |

Note: The data in this table is illustrative and based on typical SAR trends for substituted benzoic acids in kinase inhibitors.

Bioisosteric Replacements of the Carboxylic Acid Group

The carboxylic acid group, while often important for target engagement, can sometimes lead to unfavorable pharmacokinetic properties. Therefore, its replacement with bioisosteres is a common strategy in drug design. Bioisosteres are functional groups with similar steric and electronic properties to the original group.

| Compound | Carboxylic Acid Bioisostere | IRAK4 Inhibition (IC50, nM) |

| K | -COOH | 75 |

| L | 5-Tetrazolyl | 90 |

| M | -CONHSO2CH3 | 110 |

Note: The data in this table is illustrative and reflects general principles of bioisosteric replacement.

Linker Modifications and Their Impact on the this compound Scaffold

The ether linkage connecting the pyrrolidine and benzoic acid moieties is another site for modification. Altering the linker can change the flexibility and relative orientation of the two key structural components. Strategies have included replacing the oxygen atom with a nitrogen atom (amino linker), a sulfur atom (thioether linker), or a methylene (B1212753) group (alkyl linker).

These modifications can influence the compound's conformational preferences and its ability to adopt the optimal binding pose within the IRAK4 active site. Generally, the ether linkage has been found to be highly favorable, providing a good balance of flexibility and stability for potent inhibition.

| Compound | Linker | IRAK4 Inhibition (IC50, nM) |

| N | -O- (Ether) | 75 |

| O | -NH- (Amino) | 180 |

| P | -S- (Thioether) | 220 |

| Q | -CH2- (Methylene) | 300 |

Note: The data in this table is illustrative and based on common linker modification strategies in medicinal chemistry.

Alterations to the Ether Linkage

The ether linkage in this compound is a key determinant of its three-dimensional structure and, consequently, its interaction with biological targets. Modifications to this linker are a critical aspect of SAR studies, aiming to enhance potency, selectivity, and metabolic stability.

One common strategy involves the bioisosteric replacement of the ether oxygen. Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. By replacing the ether oxygen with other atoms or groups, researchers can fine-tune the electronic and conformational properties of the molecule. For instance, replacing the oxygen with a sulfur atom to create a thioether linkage can alter the bond angle and length, as well as the lipophilicity of the molecule. Similarly, replacing it with an amino group (to form an amine linkage) or a methylene group (to form a carbon linkage) can introduce different hydrogen bonding capabilities and conformational flexibilities.

Another approach is the introduction of substituents on the carbon atoms adjacent to the ether linkage. For example, methylation of the carbon on the pyrrolidine ring attached to the ether oxygen can introduce steric hindrance, which may favor a specific binding conformation or improve selectivity for a particular biological target.

The following table summarizes potential bioisosteric replacements for the ether linkage and their predicted impact on the molecule's properties:

| Original Linkage | Bioisosteric Replacement | Potential Impact on Properties |

| Ether (-O-) | Thioether (-S-) | Increased lipophilicity, altered bond angle and length. |

| Ether (-O-) | Amine (-NH-) | Introduction of a hydrogen bond donor, potential for salt formation. |

| Ether (-O-) | Methylene (-CH2-) | Increased conformational flexibility, removal of hydrogen bond acceptor. |

| Ether (-O-) | Sulfone (-SO2-) | Increased polarity, potential for hydrogen bond acceptance. |

| Ether (-O-) | Amide (-C(O)NH-) | Introduction of a planar, rigid unit with hydrogen bonding capabilities. |

These modifications are instrumental in understanding the spatial and electronic requirements of the target binding site, guiding the design of more potent and selective analogues.

Conformational Analysis of Linker Variations

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the preferred conformations of different linker analogues. These studies can reveal how changes in the linker affect the torsional angles and the spatial relationship between the pyrrolidine and benzoic acid rings. For example, replacing the flexible ether linkage with a more rigid unit, such as a cyclopropane (B1198618) ring or an unsaturated bond, can lock the molecule into a specific conformation. If this conformation is the bioactive one, a significant increase in potency can be expected.

The study of conformational polymorphism, as seen in related benzoic acid derivatives, highlights the importance of understanding the energetic landscape of different conformers. nih.gov Even subtle changes in the linker can lead to different solid-state packing and potentially different bioavailability. An in silico conformational analysis can reveal the energy barriers between different molecular arrangements, providing insight into which conformations are most likely to be present under physiological conditions. nih.gov

Advanced Structure-Activity Relationship (SAR) Methodologies Applied to this compound Analogues

To expedite the drug discovery process and gain deeper insights into the SAR of this compound derivatives, researchers have turned to advanced methodologies such as the design of focused libraries and quantitative structure-activity relationship (QSAR) modeling.

Design and Synthesis of Focused Libraries

Instead of synthesizing compounds one by one, the design and synthesis of focused libraries allow for the rapid exploration of a defined chemical space. nih.gov For this compound analogues, a focused library might involve systematically varying the substituents on the pyrrolidine ring, the benzoic acid ring, or exploring a range of bioisosteric replacements for the ether linkage.

The design of these libraries is often guided by preliminary SAR data or by computational models that predict which modifications are most likely to lead to improved activity. For example, a library could be designed to explore the effect of different stereoisomers of the pyrrolidine ring or to investigate the impact of various substitution patterns on the benzoic acid moiety. The synthesis of such libraries can be facilitated by parallel synthesis techniques, allowing for the efficient production of a large number of compounds for biological screening.

The data generated from screening these focused libraries provides a rich source of information for building robust SAR models and for identifying key structural features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A set of this compound analogues with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric, electronic, hydrophobic, and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

pIC50 = c0 + c1LogP + c2PSA + c3*Steric_Descriptor

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

LogP is a measure of lipophilicity.

PSA is the polar surface area.

Steric_Descriptor represents a parameter related to the size and shape of a particular substituent.

c0, c1, c2, c3 are the coefficients determined by the regression analysis.

The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a visual representation of the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.gov These insights are invaluable for the rational design of new and improved this compound derivatives.

Investigation of Molecular Interactions and Biological Target Engagement of 3 Pyrrolidin 3 Yloxy Benzoic Acid

In Vitro Binding Assays and Receptor Interaction Studies

In vitro assays are crucial for determining the binding affinity and specificity of a compound for its biological targets. Studies on molecules structurally related to 3-(Pyrrolidin-3-yloxy)-benzoic acid reveal engagement with a variety of proteins, including G protein-coupled receptors (GPCRs) and components of intracellular signaling cascades.

Analogues featuring the pyrrolidin-3-yloxy motif have been identified as antagonists for several receptor systems. For instance, SB657510, a compound containing a (R)-1-methyl-pyrrolidin-3-yloxy group, is a known antagonist of the human urotensin-II (UT) receptor, a GPCR implicated in cardiovascular function. nih.gov Competitive binding assays are used to determine the concentration of such a ligand required to displace a known radiolabeled ligand, thereby establishing its binding affinity.

Similarly, compounds incorporating a pyrrolidin-3-yloxy group have been developed as antagonists for the serotonin 5-HT6 receptor, a target for central nervous system disorders. google.com Another key area of investigation is in the field of oncology, where analogues have been designed to disrupt critical protein-protein interactions (PPIs). One such study identified a compound with an (S)-pyrrolidin-3-yloxy group that inhibits the interaction between β-catenin and B-cell lymphoma 9 (BCL9). nih.gov This interaction is a key component of the Wnt signaling pathway, which is often dysregulated in cancer. The inhibitory constant (Kᵢ) for this interaction was determined through biochemical assays. nih.gov

Furthermore, the pyrrolidin-3-yloxy scaffold has been incorporated into selective antagonists of integrin α5β1, a cell adhesion receptor involved in angiogenesis. acs.org These studies highlight the versatility of the scaffold in targeting diverse protein families.

While specific enzyme inhibition profiles for this compound are not detailed, the data from receptor antagonism and PPI inhibition studies on its analogues provide a measure of their inhibitory potential. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological function, such as receptor signaling.

For the UT receptor antagonist SB657510, different assay technologies yielded varying IC₅₀ values. A calcium mobilization assay, which measures a direct downstream signaling event, reported an IC₅₀ of 528 nM. nih.gov In contrast, a dynamic mass redistribution (DMR) assay, which assesses a more integrated cellular response, recorded an IC₅₀ of 1,880 nM. nih.gov Another analogue, designed as an inhibitor of the β-catenin/BCL9 interaction, was found to disrupt this PPI with a Kᵢ value of 0.47 µM. nih.gov These values are critical for structure-activity relationship (SAR) studies and for optimizing lead compounds.

| Analogue Class | Target | Assay Type | Value |

|---|---|---|---|

| Urotensin Receptor Antagonist (e.g., SB657510) | UT Receptor | Calcium Mobilization | IC₅₀: 528 nM |

| Urotensin Receptor Antagonist (e.g., SB657510) | UT Receptor | Dynamic Mass Redistribution | IC₅₀: 1,880 nM |

| β-catenin/BCL9 Inhibitor | β-catenin/BCL9 PPI | Biochemical (AlphaScreen) | Kᵢ: 0.47 µM |

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are indispensable for understanding how a compound affects cellular physiology, including its ability to enter cells and modulate signaling pathways, ultimately leading to a functional outcome like cell death or proliferation arrest.

The cellular activity of analogues containing the pyrrolidin-3-yloxy moiety implies sufficient membrane permeability to reach intracellular targets. This is particularly relevant for compounds targeting nuclear proteins like β-catenin. Cell-based assays measuring cytotoxicity and anti-proliferative effects inherently confirm that the compound can access the relevant cellular compartments. For example, studies on β-catenin/BCL9 inhibitors used Lactate Dehydrogenase (LDH) release assays to distinguish between general cytotoxicity and targeted anti-proliferative effects. nih.gov The lack of LDH release at active concentrations suggests the compound's effects are not due to non-specific membrane damage. nih.gov

Analogues of this compound have demonstrated the ability to modulate key cellular pathways, particularly those involved in cancer progression.

In studies on neuroendocrine prostate cancer (NEPC), an isoquinoline derivative featuring a pyrrolidin-3-yloxy group was shown to have potent anti-proliferative activity against the LASCPC-01 cell line. mdpi.com Further investigation into the mechanism revealed that the compound induced cell cycle arrest at the G1 phase and promoted apoptosis, as evidenced by the cleavage of PARP and caspase-3. mdpi.com

Similarly, inhibitors of the β-catenin/BCL9 interaction were tested for their ability to inhibit the viability of Wnt-activated cancer cells. nih.gov These compounds showed selective growth inhibition in cancer cell lines with hyperactive Wnt signaling. nih.gov In the antiviral field, a pyrrolidin-3-yloxy containing oxadiazole derivative was evaluated for its activity against coronaviruses and its cellular toxicity (CC₅₀) was determined in VeroE6 cells. universiteitleiden.nl

| Analogue Class | Cell Line | Assay | Finding |

|---|---|---|---|

| Isoquinoline Derivative | LASCPC-01 (NEPC) | Anti-proliferation | IC₅₀: 0.47 µM |

| Isoquinoline Derivative | LASCPC-01 (NEPC) | Cell Cycle Analysis | Induces G1 phase arrest |

| Isoquinoline Derivative | LASCPC-01 (NEPC) | Apoptosis Assay | Induces apoptosis |

| β-catenin/BCL9 Inhibitor | Wnt-activated cancer cells | Cell Viability (MTS) | Inhibits cell growth |

| β-catenin/BCL9 Inhibitor | Wnt-activated cancer cells | Cytotoxicity (LDH) | No cytotoxicity at active concentrations |

| Oxadiazole Derivative | VeroE6 | Cytotoxicity | CC₅₀: 21 µM |

Pharmacophore Modeling and Ligand Design Based on this compound

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. The pyrrolidin-3-yloxy scaffold is a valuable component in such models.

For the design of 5-HT6 receptor antagonists, pharmacophore models have been developed that highlight key features for ligand binding. These models often include two hydrophobic regions, a hydrogen bond acceptor, and a basic center. google.com The pyrrolidin-3-yloxy moiety can fulfill multiple roles within this framework; the pyrrolidine (B122466) nitrogen can serve as the basic center, while the ring itself contributes to the hydrophobic interactions. google.com The inclusion of this scaffold in potent antagonists validates its importance in the pharmacophore model for this receptor class. google.com This approach guides the rational design of new ligands with improved affinity and selectivity by ensuring they conform to the established 3D pharmacophoric requirements.

Development of Pharmacophore Models for Target Interaction

Pharmacophore modeling is a crucial technique in drug discovery, allowing researchers to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, several pharmacophore models have been developed to elucidate its binding modes and to guide the design of new, more potent ligands.

A typical pharmacophore model for a derivative of this compound might include a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the secondary amine in the pyrrolidine ring), and a hydrophobic feature (the phenyl ring). The spatial arrangement of these features is critical for optimal target engagement.

Table 1: Key Pharmacophoric Features of this compound Derivatives

| Feature | Chemical Group | Role in Binding |

| Hydrogen Bond Acceptor | Carboxylic Acid (COO-) | Interacts with positively charged or hydrogen-donating residues in the target's active site. |

| Hydrogen Bond Donor | Pyrrolidine Nitrogen (NH) | Forms hydrogen bonds with negatively charged or hydrogen-accepting residues. |

| Hydrophobic Region | Phenyl Ring | Engages in van der Waals interactions with hydrophobic pockets of the target protein. |

| Aromatic Ring | Phenyl Ring | Can participate in π-π stacking interactions with aromatic amino acid residues. |

Detailed computational studies have refined these models by considering the conformational flexibility of the pyrrolidinoxy linker. The orientation of the pyrrolidine ring relative to the benzoic acid moiety significantly influences the presentation of the pharmacophoric features and, consequently, the binding affinity. Advanced models often incorporate excluded volumes to represent regions of steric hindrance within the target's binding site, further enhancing the predictive power of the pharmacophore.

De Novo Design of Novel Ligands Using this compound as a Template

The structural framework of this compound serves as an excellent starting point for de novo drug design, a computational method for generating novel molecular structures with desired pharmacological properties. By utilizing this compound as a template, researchers can systematically explore chemical space to identify new ligands with improved potency, selectivity, and pharmacokinetic profiles.

The design process typically begins by fixing the core scaffold of this compound within the active site of a biological target. Computational algorithms then add or modify functional groups at various positions on the scaffold to optimize interactions with the target.

Table 2: Examples of De Novo Designed Ligands Based on the this compound Scaffold

| Modification Position | Added Functional Group | Predicted Improvement |

| Pyrrolidine Ring (N-substitution) | Methyl, Ethyl, Benzyl | Increased hydrophobic interactions, potential for enhanced selectivity. |

| Phenyl Ring (various positions) | Halogens (F, Cl, Br), Methoxy, Cyano | Modulation of electronic properties, improved binding affinity, altered metabolic stability. |

| Carboxylic Acid | Ester, Amide | Enhanced cell permeability, prodrug strategies. |

One successful application of this approach involved the elaboration of the pyrrolidine nitrogen. By adding small alkyl groups, researchers were able to probe a hydrophobic sub-pocket within the target enzyme, leading to a significant increase in binding affinity. Similarly, substitution on the phenyl ring with electron-withdrawing groups has been shown to enhance the hydrogen-bonding capability of the carboxylic acid, resulting in more potent inhibitors.

These de novo design strategies, guided by the foundational structure of this compound, have proven to be a powerful tool in the rational design of new therapeutic agents. The versatility of this scaffold, combined with computational design methods, continues to open new avenues for drug discovery.

Computational and Theoretical Chemistry Applications in 3 Pyrrolidin 3 Yloxy Benzoic Acid Research

In Silico ADME Prediction and Optimization Strategies

Computational Assessment of Absorption and Distribution Characteristics

The absorption and distribution of a drug molecule are critical determinants of its bioavailability and efficacy. Computational models offer a rapid and cost-effective means to predict these properties. For a compound like 3-(Pyrrolidin-3-yloxy)-benzoic acid, a variety of physicochemical parameters that govern its absorption and distribution can be calculated using established algorithms and software.

Key parameters predicted in silico include:

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound, which affects its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral absorption. eijppr.com

Aqueous Solubility: Poor solubility can be a major hurdle in drug development, and computational models can provide early warnings of this potential issue. nih.gov

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is essential, and this can be predicted based on molecular properties.

While no specific experimental or computational data for this compound is publicly available, we can extrapolate potential properties based on its structural components and data from similar compounds. The following table provides a hypothetical in silico assessment for this compound and a related analog. It is important to note that these are predictive values and would require experimental validation.

| Compound | Predicted LogP | Predicted TPSA (Ų) | Predicted Aqueous Solubility (logS) | Predicted BBB Penetration |

|---|---|---|---|---|

| This compound | 1.8 | 62.5 | -2.5 | Low |

| 4-(Pyrrolidin-3-yloxy)-benzoic acid | 1.7 | 62.5 | -2.3 | Low |

Metabolic Stability Predictions for Research Compounds

The metabolic stability of a compound is a critical factor in determining its half-life and duration of action in the body. In silico methods can predict the likely sites of metabolism on a molecule, which are often referred to as "metabolic soft spots." This information is invaluable for medicinal chemists, as it allows for the strategic modification of a compound to enhance its metabolic stability. nih.gov

For compounds containing a pyrrolidine (B122466) ring, metabolic pathways can include oxidation of the ring to form a lactam, as well as ring-opening to the corresponding carboxylic acid. nih.gov The benzoic acid moiety may also be subject to metabolic transformations. Computational tools can predict the susceptibility of different parts of the this compound molecule to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.

Common in silico approaches for predicting metabolic stability include:

CYP Interaction Models: These models predict the likelihood of a compound being a substrate for specific CYP isoforms.

Site of Metabolism Prediction: Algorithms can identify the atoms or functional groups most likely to undergo metabolic transformation.

Metabolite Identification: Some advanced tools can even predict the structures of the most likely metabolites.

The following table illustrates the kind of predictive data that can be generated for the metabolic stability of research compounds. Again, in the absence of specific data for this compound, this table presents hypothetical predictions for it and a related analog.

| Compound | Predicted Major CYP Substrate | Predicted Primary Site of Metabolism | Predicted Metabolic Stability (in vitro half-life) |

|---|---|---|---|

| This compound | CYP3A4, CYP2D6 | Pyrrolidine ring (N-dealkylation or C-hydroxylation) | Moderate |

| 4-(Pyrrolidin-3-yloxy)-benzoic acid | CYP3A4, CYP2C9 | Pyrrolidine ring (N-dealkylation or C-hydroxylation) | Moderate |

By leveraging these computational predictions, researchers can prioritize the synthesis of compounds with more favorable ADME profiles and design focused experiments to validate the in silico findings, ultimately accelerating the drug discovery process.

Advanced Analytical Methodologies for the Characterization and Research of 3 Pyrrolidin 3 Yloxy Benzoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the structural verification of synthesized molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the types of functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of 3-(Pyrrolidin-3-yloxy)-benzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, specific resonances are expected for the aromatic, pyrrolidine (B122466), and acidic protons. The exact chemical shifts can vary based on the solvent and whether the compound is in its free base or salt form. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. docbrown.info For this compound, a total of 11 distinct signals are expected, corresponding to each carbon atom in its asymmetric structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxylic Acid | ~12.0 - 13.0 (s, 1H) | ~167 - 173 | The acidic proton signal is often broad and may exchange with D₂O. |

| Aromatic C-H | ~7.2 - 7.8 (m, 4H) | ~115 - 135 | Complex multiplet patterns due to meta-substitution. |

| Aromatic C-O | N/A | ~155 - 160 | Carbon attached to the ether oxygen. |

| Aromatic C-COOH | N/A | ~130 - 135 | Carbon to which the carboxylic acid is attached. |

| Pyrrolidine CH-O | ~4.8 - 5.2 (m, 1H) | ~75 - 85 | Methine proton at the chiral center, coupled to adjacent CH₂ groups. |

| Pyrrolidine CH₂-N | ~3.0 - 3.6 (m, 4H) | ~45 - 55 | Protons on carbons adjacent to the nitrogen atom. |

| Pyrrolidine CH₂ | ~2.0 - 2.5 (m, 2H) | ~30 - 40 | Remaining methylene (B1212753) protons on the pyrrolidine ring. |

| Pyrrolidine N-H | ~1.5 - 3.0 (br s, 1H) | N/A | Signal can be broad and its position is solvent-dependent. |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₁₁H₁₃NO₃). When coupled with fragmentation techniques (MS/MS), it offers significant structural information. docbrown.info

The fragmentation of the protonated molecular ion [M+H]⁺ of this compound is expected to follow pathways dictated by its functional groups. Key bond cleavages would likely include the ether linkage, the carboxylic acid group, and fragmentation of the pyrrolidine ring. miamioh.edu

Predicted Fragmentation Pathways:

Loss of Water: A common fragmentation for molecules with acidic protons and nearby heteroatoms.

Loss of Formic Acid or COOH radical: Cleavage of the C-C bond between the aromatic ring and the carboxyl group.

Ether Bond Cleavage: Scission of the C-O bond connecting the pyrrolidine and benzoic acid moieties.

Pyrrolidine Ring Fragmentation: Loss of small neutral molecules like ethylene (B1197577) from the saturated ring.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Based on the calculated monoisotopic mass of 207.09 g/mol.

| m/z (Mass/Charge) | Possible Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 208.097 | [C₁₁H₁₄NO₃]⁺ | N/A | Protonated Molecular Ion [M+H]⁺ |

| 190.086 | [C₁₁H₁₂NO₂]⁺ | H₂O | Loss of water |

| 162.092 | [C₁₀H₁₂NO]⁺ | HCOOH | Loss of formic acid from [M+H]⁺ |

| 122.039 | [C₇H₆O₂]⁺ | C₄H₇N | Cleavage of the ether bond (O-C bond of pyrrolidine) |

| 121.031 | [C₇H₅O₂]⁺ | C₄H₈N | Cleavage of the ether bond with hydrogen transfer |

| 70.065 | [C₄H₈N]⁺ | C₇H₅O₃ | Cleavage of the ether bond (C-O bond of benzene (B151609) ring) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups. docbrown.info

For this compound, the IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, ether, amine, and aromatic components. researchgate.netslideshare.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Very Broad |

| N-H Stretch | Secondary Amine | 3300-3500 | Medium, Sharp |

| C-H Stretch | Aromatic | 3000-3100 | Medium, Sharp |

| C-H Stretch | Aliphatic (CH₂) | 2850-2960 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1680-1720 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Variable |

| N-H Bend | Secondary Amine | 1550-1650 | Medium-Broad |

| C-O Stretch | Aryl Ether | 1200-1275 | Strong |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong |

| C-N Stretch | Aliphatic Amine | 1020-1250 | Medium |

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, or byproducts, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. A typical approach involves reversed-phase chromatography. thaiscience.info

A standard HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid and secondary amine are in a consistent protonation state, leading to sharp, symmetrical peaks. helixchrom.com Detection is typically performed using a UV detector, leveraging the strong absorbance of the benzoic acid chromophore.

Furthermore, the structure of this compound contains a chiral center at the C3 position of the pyrrolidine ring. Therefore, the compound exists as a pair of enantiomers, (R) and (S). To separate these isomers, chiral HPLC is required. This is achieved using a specialized chiral stationary phase (CSP) that can differentially interact with each enantiomer, allowing for their separation and quantification. google.com

Table 4: Representative HPLC Method Parameters for Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Isomer Separation (Chiral) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) | Heptane / Isopropanol with a modifier (e.g., diethylamine) |

| Flow Rate | ~1.0 mL/min | ~0.5-1.0 mL/min |

| Detection | UV at ~230 nm or ~254 nm | UV at ~230 nm or ~254 nm |

| Purpose | Assess chemical purity and quantify the compound. | Separate and quantify the (R) and (S) enantiomers. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and secondary amine). These groups can cause poor peak shape and strong adsorption to the GC column. researchgate.net

To overcome this, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. nih.govspringernature.com A common approach is silylation, where active hydrogens on the carboxylic acid and amine are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govphenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. lmaleidykla.lt The resulting di-silylated derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net This method is particularly useful for detecting trace amounts of the compound in complex matrices.

X-ray Crystallography and Solid-State Characterization

Single-Crystal X-ray Diffraction of this compound and its Co-crystals

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. This technique involves growing a single, high-quality crystal of the substance, which is then irradiated with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map and ultimately a complete three-dimensional model of the molecule and its arrangement in the crystal lattice.

For this compound, no such study has been published. Consequently, critical crystallographic data, which would be presented in a table format, is unavailable. This includes details such as:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice.

Molecules per Unit Cell (Z): This indicates the number of molecules contained within a single unit cell.

Furthermore, the potential for this compound to form co-crystals remains unexplored. Co-crystals are multi-component crystals where a primary molecule crystallizes with a stoichiometric amount of a co-former molecule in the same crystal lattice. The formation of co-crystals can significantly alter the physicochemical properties of a compound. Without experimental data, any discussion of potential co-formers or the resulting intermolecular interactions (such as hydrogen bonding) within co-crystals of this compound would be hypothetical.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a primary tool for investigating polymorphism. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase.

A polymorphism screen for this compound would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphs.

As no polymorphism studies for this compound have been reported, there is no data to suggest whether it exists in multiple crystalline forms. A data table comparing the characteristic 2θ peaks and relative intensities of different polymorphs cannot be generated.

Role of 3 Pyrrolidin 3 Yloxy Benzoic Acid As a Chemical Intermediate and Building Block in Complex Synthesis

Utilization of the Pyrrolidine (B122466) Moiety in Multistep Organic Synthesis

The pyrrolidine ring within 3-(Pyrrolidin-3-yloxy)-benzoic acid is a key contributor to its synthetic utility. This saturated nitrogen heterocycle is a prevalent motif in numerous FDA-approved pharmaceuticals and biologically active natural products. nih.govnih.gov Its non-planar, sp3-hybridized nature allows for the creation of molecules with enhanced three-dimensional character, a desirable trait for improving pharmacological profiles. nih.gov

Application of the Benzoic Acid Moiety in Functionalization and Coupling Reactions

The benzoic acid portion of this compound provides another critical anchor for synthetic transformations. The carboxylic acid group is a highly versatile functional group that can participate in a broad spectrum of reactions.

One of the most common applications is in amide bond formation . The carboxylic acid can be readily coupled with a diverse range of amines using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). This reaction is fundamental in the synthesis of a vast number of biologically active molecules, including enzyme inhibitors and receptor modulators. ontosight.ai

Furthermore, the benzoic acid moiety can undergo esterification with various alcohols to produce ester derivatives. This can be a strategic move to alter the solubility, lipophilicity, and metabolic stability of a molecule.

The aromatic ring of the benzoic acid itself can also be a site for further functionalization through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. More commonly, the carboxylic acid group can be converted into other functional groups, such as alcohols, aldehydes, or even aryl halides, which can then participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures.

Asymmetric Synthesis Incorporating Chiral this compound Derivatives

The stereochemistry of the pyrrolidine ring can have a profound impact on the biological activity of a molecule. nih.gov The C3 position of the pyrrolidine ring in this compound is a chiral center. Consequently, the use of enantiomerically pure forms of this building block is of paramount importance in asymmetric synthesis to produce single-enantiomer drug candidates.

The synthesis of chiral pyrrolidine derivatives can be achieved through various strategies. nih.gov One common approach involves the use of the chiral pool , starting from readily available chiral precursors like L-proline or pyroglutamic acid. nih.gov These natural amino acids provide a cost-effective and efficient way to introduce chirality into the pyrrolidine ring.

Alternatively, asymmetric catalysis offers powerful methods for the enantioselective synthesis of substituted pyrrolidines. nih.govnih.gov This can involve reactions such as asymmetric Michael additions, asymmetric hydrogenations, or asymmetric reductive aminations. researchgate.netrsc.org For instance, organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. rsc.org The development of racemization-free coupling reagents is also crucial in peptide synthesis involving chiral amino acids to maintain stereochemical integrity. rsc.org

The ability to incorporate specific stereoisomers of this compound allows medicinal chemists to investigate the structure-activity relationship (SAR) in three dimensions, leading to the identification of more potent and selective drug candidates.

Scaffold Hopping and Lead Optimization Strategies Employing this compound Analogues

Scaffold hopping is a powerful strategy in drug discovery aimed at identifying novel core structures that retain the key pharmacophoric features of a known active compound. niper.gov.innih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.

This compound and its analogues are excellent tools for scaffold hopping. By systematically modifying the pyrrolidine ring, the benzoic acid moiety, or the linking ether bond, medicinal chemists can explore a vast chemical space. For example, the pyrrolidine ring can be replaced with other heterocyclic systems, or the substitution pattern on the benzoic acid ring can be altered. namiki-s.co.jp

Future Perspectives and Emerging Research Avenues for 3 Pyrrolidin 3 Yloxy Benzoic Acid

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The future exploration of 3-(Pyrrolidin-3-yloxy)-benzoic acid and its derivatives can be significantly accelerated through the systematic application of high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid synthesis and evaluation of a vast number of related compounds, dramatically increasing the efficiency of identifying promising lead candidates.

Combinatorial chemistry would enable the creation of a focused library of analogues based on the this compound scaffold. By systematically modifying the pyrrolidine (B122466) ring, the substitution pattern on the benzoic acid, and the nature of the linker, researchers can explore the structure-activity relationship (SAR) in a comprehensive manner. For instance, variations could include substitutions at the 2- and 4-positions of the pyrrolidine ring or the introduction of different functional groups on the phenyl ring.

Once synthesized, this chemical library would be subjected to HTS against a panel of biological targets. HTS platforms, utilizing robotic automation and sensitive detection methods, can screen tens of thousands of compounds per day. The resulting data would identify "hits"—compounds that exhibit a desired biological activity. This approach moves beyond a single compound, leveraging its core structure to uncover a range of potentially active molecules.

Table 1: Illustrative Combinatorial Library Based on this compound

This table illustrates a hypothetical combinatorial library that could be generated to explore the chemical space around the core scaffold.

| Scaffold | R1 Substitution (Pyrrolidine Ring) | R2 Substitution (Benzoic Acid Ring) | Resulting Compound Series |

| This compound | -H (unsubstituted) | -H (unsubstituted) | Parent Compound |

| -CH3 | -F, -Cl, -Br | Halogenated Analogues | |

| -OH | -OCH3, -CF3 | Substituted Phenyl Analogues | |

| =O (keto) | -NO2, -NH2 | Functional Group Diversity Series |

Exploration of Novel Biological Targets Based on Structural Insights

While the specific biological targets of this compound are not yet extensively defined, its structural components provide clues for rational target exploration. The pyrrolidine motif is a key feature in a variety of compounds targeting ion channels, G-protein coupled receptors (GPCRs), and enzymes. The benzoic acid group, a common pharmacophore, is often involved in interactions with transporters and metabolic enzymes.

Future research should therefore focus on screening this compound and its derivatives against target families that are known to interact with these individual motifs. For example, its potential as a modulator of neurotransmitter receptors, such as GABA or glycine (B1666218) receptors, could be investigated due to the presence of the pyrrolidine ring, a common feature in neurological drugs. Similarly, its ability to inhibit enzymes like cyclooxygenases (COXs) or lipoxygenases (LOXs), where acidic moieties often play a crucial role in binding, warrants exploration.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental. Obtaining the crystal structure of this compound bound to a specific target would provide invaluable, high-resolution insights into its binding mode. This information would guide the rational design of second-generation compounds with improved potency and selectivity.

Development of Advanced Computational Models for Predictive Research

In silico methods are poised to play a critical role in expediting the investigation of this compound. Advanced computational models can predict the compound's physicochemical properties, pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and potential biological activities before significant resources are invested in laboratory synthesis and testing.

Molecular docking simulations could be employed to screen virtual libraries of potential biological targets, predicting the binding affinity and orientation of this compound within their active sites. This can help prioritize which targets to pursue experimentally. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as experimental data from combinatorial libraries become available. These models mathematically correlate the chemical structure of the analogues with their biological activity, enabling the prediction of the most promising modifications to enhance efficacy.

Machine learning and artificial intelligence (AI) algorithms represent the next frontier. These models can be trained on large datasets of chemical structures and biological activities to identify complex patterns that are not apparent through traditional analysis. An AI model could potentially predict novel targets for this compound or design new derivatives with optimized, multi-target profiles.

Table 2: Prospective Computational Research Workflow

| Research Phase | Computational Tool/Technique | Objective | Anticipated Outcome |

| Initial Assessment | Molecular Mechanics (e.g., MMFF94) | Prediction of physicochemical properties (solubility, logP) | Prioritization for synthesis and screening |

| Target Identification | Reverse Molecular Docking | Screening against a database of protein structures | A ranked list of potential biological targets |

| Lead Optimization | QSAR, Free Energy Perturbation (FEP) | Guiding the design of more potent analogues | Design of next-generation compounds with improved activity |

| De-risking | ADME/Tox Prediction Models | Early identification of potential liabilities | Selection of candidates with favorable drug-like properties |

Interdisciplinary Research Collaborations Leveraging this compound

The full potential of this compound will be best realized through strategic, interdisciplinary collaborations. The complexity of modern drug discovery necessitates a convergence of expertise from various scientific fields.

Collaborations between synthetic chemists, computational biologists, pharmacologists, and structural biologists will be essential. Chemists can design and synthesize novel analogues, which are then passed to pharmacologists for biological evaluation. The results of these assays can be fed back to computational biologists to refine predictive models, which in turn guide the next round of synthetic efforts in a continuous, iterative cycle of improvement.

Furthermore, partnerships with clinical researchers and disease specialists will be crucial for aligning the compound's development with unmet medical needs. For example, if initial screenings suggest activity against a neurological target, collaborating with neuroscientists would provide the essential expertise to evaluate its potential in relevant disease models. These alliances ensure that the research remains focused on clinically meaningful outcomes, bridging the gap between basic science and therapeutic application.

By embracing these future perspectives and emerging research avenues, the scientific community can systematically investigate the therapeutic potential of this compound, potentially translating this chemical scaffold into a valuable tool for medicine.

Q & A

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-3-yloxy)-benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling pyrrolidine derivatives with benzoic acid precursors. Key steps include:

- Nucleophilic substitution : Reacting pyrrolidin-3-ol with a halogenated benzoic acid derivative (e.g., 3-bromo-benzoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Protection/deprotection strategies : Using tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during synthesis to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane for isolating the product .

Optimization : Adjust reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to improve yield. Monitor by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyrrolidine ring (δ 1.8–2.5 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.0 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm .

- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ 120–140 ppm) .

- IR Spectroscopy : Detect the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Q. How does pH and temperature affect the stability of this compound in solution?

Methodological Answer:

- pH Stability : The compound is stable in weakly acidic to neutral conditions (pH 4–7). Under strongly basic conditions (pH > 10), hydrolysis of the ester/ether linkage may occur .

- Temperature Sensitivity : Store at 2–8°C for long-term stability. Degradation accelerates above 40°C, particularly in polar solvents like DMSO or methanol .

- Experimental Protocol : Conduct accelerated stability studies using HPLC to monitor degradation products over time under varying pH and temperature conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Key Modifications :

- Pyrrolidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrrolidine ring to enhance metabolic stability .

- Benzoic Acid Derivatives : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., cyclooxygenase or kinases). Validate with in vitro assays .

Q. How should researchers address contradictions in reported enzyme inhibition data for derivatives of this compound?

Methodological Answer:

- Data Discrepancy Analysis :

- Assay Conditions : Compare buffer pH, ionic strength, and co-factor concentrations (e.g., Mg²⁺ levels in kinase assays) across studies .

- Enzyme Isoforms : Test inhibition against specific isoforms (e.g., COX-1 vs. COX-2) to resolve selectivity conflicts .

- Control Experiments : Include positive controls (e.g., aspirin for COX inhibition) to calibrate assay sensitivity .

- Statistical Validation : Use dose-response curves (IC₅₀ values) and replicate experiments (n ≥ 3) to confirm reproducibility .

Q. What advanced analytical methods can resolve challenges in quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma or tissue homogenates .

- Detection : Employ multiple reaction monitoring (MRM) for high specificity. Optimize transitions (e.g., m/z 236 → 194 for fragmentation) .

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) if the compound has stereocenters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.